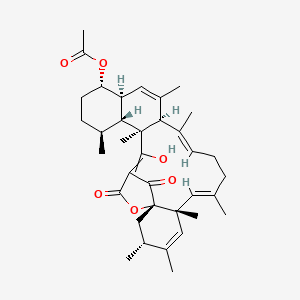

Glenthmycin M

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The preparation of Glenthmycin M involves the isolation and characterization of macrocyclic spirotetronates from the Streptomyces species. The synthetic route includes detailed spectroscopic analysis, chemical degradation, and derivatization . Hydrolysis of Glenthmycin B yields the aglycone, which is further analyzed and characterized using X-ray analysis . The compound is acid-stable but undergoes rapid intramolecular trans-esterification when treated with a base, leading to regio-isomeric mixtures .

Análisis De Reacciones Químicas

Glenthmycin M undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to yield various oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions, particularly involving the amino sugar residues, are common.

Intramolecular Trans-Esterification: This reaction is catalyzed by a base and leads to the formation of regio-isomeric mixtures.

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The major products formed from these reactions include various isomers and derivatives of this compound .

Aplicaciones Científicas De Investigación

Glenthmycin M has a wide range of scientific research applications:

Chemistry: It is used in the study of macrocyclic spirotetronate polyketides and their chemical properties.

Biology: The compound is studied for its antibacterial properties and its effectiveness against Gram-positive pathogens.

Mecanismo De Acción

Glenthmycin M exerts its antibacterial effects by targeting bacterial ribosomes and inhibiting protein synthesis. This disruption of protein synthesis is crucial for bacterial survival, leading to the death of the bacterial cells . The compound specifically binds to the bacterial ribosome, preventing the formation of essential proteins required for bacterial growth and replication .

Comparación Con Compuestos Similares

Glenthmycin M is unique among the glenthmycins due to its potent antibacterial activity and stability. Similar compounds in the glenthmycin family include Glenthmycin A, B, C, and others . These compounds share a similar macrocyclic spirotetronate structure but differ in their specific functional groups and antibacterial potency . This compound stands out for its effectiveness against a broad range of Gram-positive pathogens and its lack of cytotoxicity to eukaryotic cells .

Propiedades

Fórmula molecular |

C36H48O6 |

|---|---|

Peso molecular |

576.8 g/mol |

Nombre IUPAC |

[(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate |

InChI |

InChI=1S/C36H48O6/c1-19-11-10-12-20(2)29-22(4)15-26-27(41-25(7)37)14-13-21(3)30(26)35(29,9)31(38)28-32(39)36(42-33(28)40)18-24(6)23(5)17-34(36,8)16-19/h12,15-17,21,24,26-27,29-30,38H,10-11,13-14,18H2,1-9H3/b19-16+,20-12+,31-28?/t21-,24+,26+,27-,29+,30+,34+,35+,36+/m0/s1 |

Clave InChI |

MQEFCZZPPWNMPU-SUOLPZOVSA-N |

SMILES isomérico |

C[C@H]1CC[C@@H]([C@@H]2[C@@H]1[C@]3([C@H](/C(=C/CC/C(=C/[C@@]4(C=C([C@@H](C[C@@]45C(=O)C(=C3O)C(=O)O5)C)C)C)/C)/C)C(=C2)C)C)OC(=O)C |

SMILES canónico |

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)OC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2R,3S,4R,6R)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-8-(hydroxymethyl)-2,6,10,12-tetramethyloctadeca-4,6,9-trien-2-yl]pyran-2-one](/img/structure/B10769668.png)

![4-chloro-2,3,5,6-tetradeuterio-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide](/img/structure/B10769669.png)

![3-[4-Hydroxy-3-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)phenyl]-2-propenoic acid](/img/structure/B10769674.png)

![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-4-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10769696.png)

![(Z)-but-2-enedioic acid;3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one](/img/structure/B10769704.png)

![4-[8-amino-1-(7-chloro-1H-indol-2-yl)imidazo[1,5-a]pyrazin-3-yl]cyclohexane-1-carboxylic acid](/img/structure/B10769728.png)

![(1S,2S,5S,7S,10R,11R,14R,16R,19S,20S,23S,25S,28R,29R,32R,34R)-5,23-Diethyl-2,11,14,20,29,32-hexamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B10769745.png)

![(3E,5E,7R,8S,9S,11E,13Z,15S,16R)-16-[(3R,4S)-4-[(2R,4R,5S,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10769756.png)

![(6S,9S,11S,12S,14S,16R)-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol](/img/structure/B10769767.png)

![(13E,17E,21E,29E)-48-(8-aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[(2S,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one](/img/structure/B10769772.png)